

Application Notes and Protocols for Liquid Chromatography Methods in Isoniazid (INH) Quantification

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Compound of Interest		
Compound Name:	INH6	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the quantification of Isoniazid (INH), a primary antitubercular drug, in various biological matrices using liquid chromatography. The protocols outlined below are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method for INH quantification. It offers sufficient sensitivity and selectivity for many applications, particularly in pharmaceutical formulations and patient samples with expected therapeutic concentrations.

Quantitative Data Summary: HPLC-UV Methods



Parameter	Method 1: INH in Aqueous Solution[1]	Method 2: INH in Human Plasma[2]	Method 3: INH in Human Plasma[3]	Method 4: INH in Urine[4][5] [6][7]
Linearity Range	0 - 0.001460 M	1 - 10 μg/mL	0.89 - 71.36 μg/mL	0.03 - 10.0 μg/mL
Correlation Coefficient (r²)	0.9921	0.9911	> 0.9989	0.9998
Limit of Detection (LOD)	Not Reported	0.3 μg/mL	Not Reported	10 ng/mL
Limit of Quantification (LOQ)	Not Reported	1.0 μg/mL	0.89 μg/mL	30 ng/mL
Accuracy (% Recovery)	97.3% to 105%	Not Reported	Bias % < 10.26	-0.9 to +8.5%
Precision (%RSD/CV)	Not Reported	Not Reported	CV% < 10.39	< 16.0%
Retention Time	2.2 min	4.40 ± 0.1 min	Not Reported	< 5 min

Experimental Protocol: INH Quantification in Human Plasma by HPLC-UV

This protocol is a composite based on established methods.[2][3]

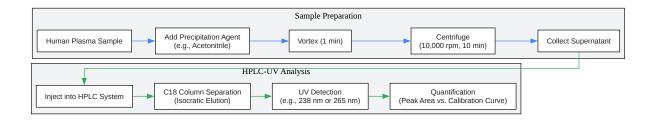
- 1. Sample Preparation: Protein Precipitation
- To 500 μ L of human plasma, add 500 μ L of a precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Carefully collect the supernatant for analysis.

Methodological & Application



- For methods requiring derivatization, follow the specific derivatization protocol before injection.[3]
- 2. Chromatographic Conditions
- Instrument: Shimadzu HPLC system or equivalent with UV detector.[2]
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).[3]
- Mobile Phase: A mixture of 0.01M disodium hydrogen phosphate buffer and acetonitrile (95:5 v/v), with the pH adjusted to 7.0 \pm 0.1.[2]
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 40 μL.[2]
- Detection Wavelength: 238 nm.[2]
- Run Time: Sufficient to allow for the elution of INH and any internal standard.
- 3. Calibration and Quantification
- Prepare a stock solution of INH in the mobile phase.
- Create a series of calibration standards by spiking blank plasma with known concentrations
 of INH covering the desired analytical range (e.g., 1-10 μg/mL).[2]
- Process the calibration standards using the same sample preparation procedure as the unknown samples.
- Construct a calibration curve by plotting the peak area of INH against its concentration.
- Determine the concentration of INH in the unknown samples by interpolating their peak areas from the calibration curve.





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Caption: HPLC-UV workflow for INH quantification in plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring low detection limits, such as pharmacokinetic studies involving low doses or analysis of complex biological matrices.

Quantitative Data Summary: LC-MS/MS Methods



Parameter	Method 1: INH and Metabolites in Plasma[8][9]	Method 2: INH, Ethambutol, Pyrazinamide in Plasma[10][11]	Method 3: INH and AcINH in Urine[12]
Linearity Range	Analyte dependent	0.2 - 10 μg/mL	0.234 - 30.0 μg/mL
Correlation Coefficient (r)	> 0.9947	Not specified, but validated	Not specified, but validated
Limit of Quantification (LOQ)	Not explicitly stated for INH alone	0.2 μg/mL	0.234 μg/mL
Accuracy	91.63 - 114.00%	Validated according to EMA guidelines	Within ±20% at LLOQ
Precision (CV%)	< 13.43%	Validated according to EMA guidelines	Within ±20% at LLOQ
Sample Preparation	Protein Precipitation	Solid-Phase Extraction (Ostro™ plate)	Dilution
Run Time	Not specified	4.2 min	5 min

Experimental Protocol: INH and Metabolites Quantification in Human Plasma by LC-MS/MS

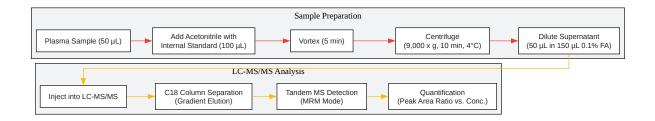
This protocol is based on a method for the simultaneous analysis of INH and its metabolites.[8] [9]

- 1. Sample Preparation: Protein Precipitation
- To 50 μ L of plasma, add 100 μ L of acetonitrile containing an appropriate internal standard (e.g., 200 ng/mL phenacetin).
- Vortex the mixture for 5 minutes.
- Centrifuge at 9,000 x g for 10 minutes at 4 °C.



- Transfer 50 μ L of the supernatant and dilute with 150 μ L of water containing 0.1% formic acid.
- 2. LC-MS/MS Conditions
- Instrument: LC system coupled with a tandem mass spectrometer.
- Column: Reversed-phase C18 column.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.2 mL/min.
- Elution: Gradient elution.
- Injection Volume: 2 μL.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for INH and its metabolites should be optimized.
- 3. Data Analysis
- Prepare calibration standards in blank plasma and process them alongside the samples.
- Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Quantify INH in the unknown samples using the calibration curve.





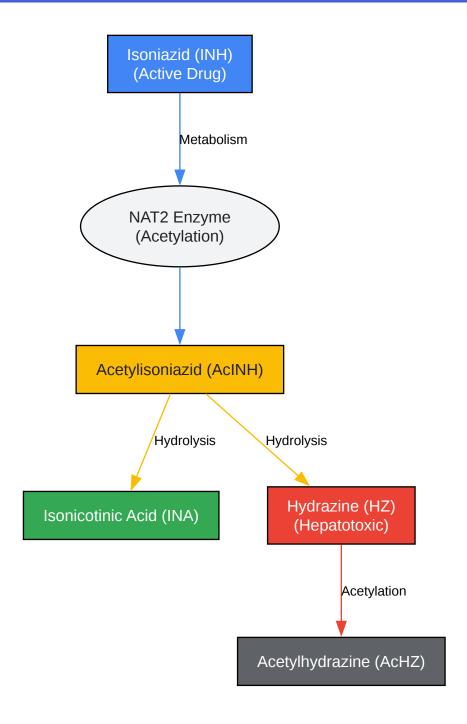
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Caption: LC-MS/MS workflow for INH quantification in plasma.

Signaling Pathways and Logical Relationships

The quantification of INH is a critical step in understanding its metabolic pathway, which is primarily governed by the N-acetyltransferase 2 (NAT2) enzyme. The rate of INH metabolism, influenced by an individual's NAT2 genotype, affects drug efficacy and the risk of hepatotoxicity.





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Caption: Simplified metabolic pathway of Isoniazid (INH).

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